molecular formula C18H18N2O3S B4724899 N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4724899
M. Wt: 342.4 g/mol
InChI Key: YQOONLBKKCBEHU-UHFFFAOYSA-N
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Description

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a thiophene ring, a benzofuran ring, and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzofuran rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a thiophene ring and a benzofuran ring, along with various functional groups. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-9(2)14-8-12(16(19)21)18(24-14)20-17(22)15-10(3)11-6-4-5-7-13(11)23-15/h4-9H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOONLBKKCBEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(S3)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide

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